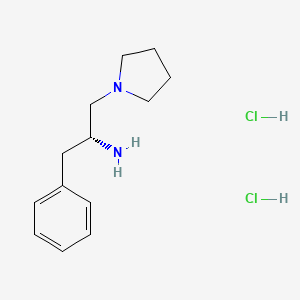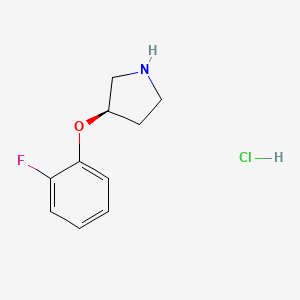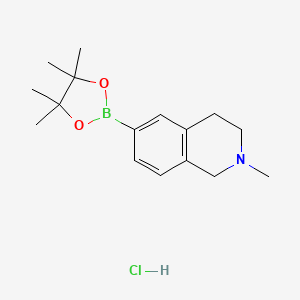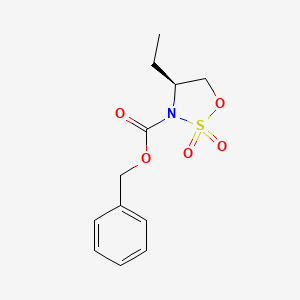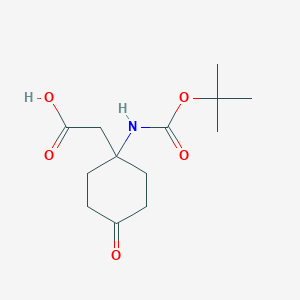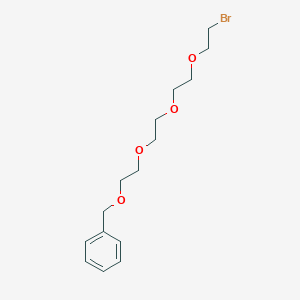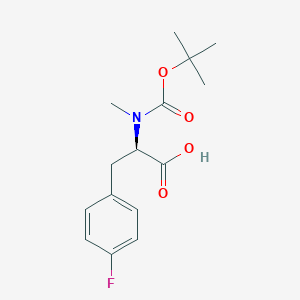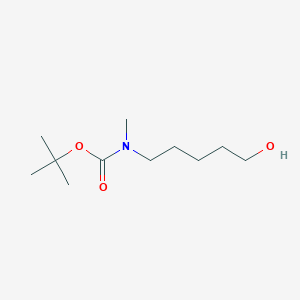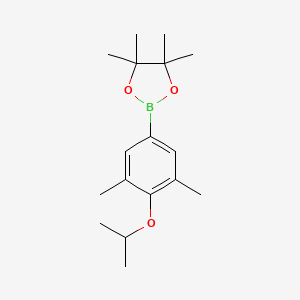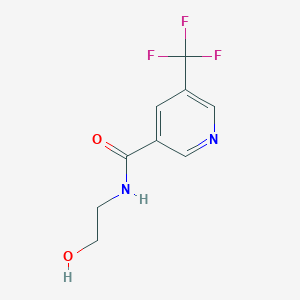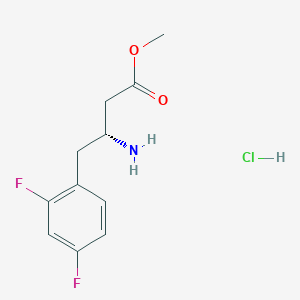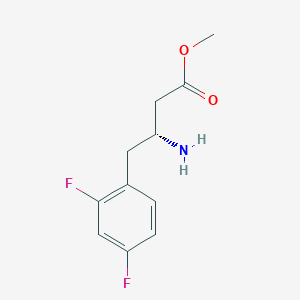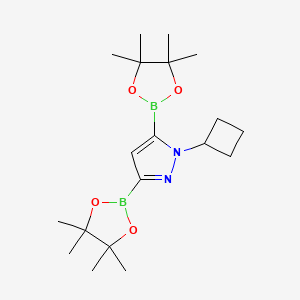
1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is a boronic acid derivative with a cyclobutyl group attached to the pyrazole ring
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 1-cyclobutyl-1H-pyrazole-3,5-diboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Large-scale synthesis may involve optimizing reaction conditions to increase yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: It can undergo protodeboronation to form cyclobutyl-substituted pyrazoles.
Oxidation and Reduction: The boronic acid moiety can be oxidized to boronic esters or reduced to boronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), aryl halide, and solvent (e.g., toluene).
Protodeboronation: Radical initiators, hydrogen donors, and suitable solvents.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Cyclobutyl-substituted Pyrazoles: Resulting from protodeboronation.
Boronic Esters and Acids: Resulting from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for potential biological activities, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-diboronic acid pinacol ester: Similar structure but with a tetrahydropyran group instead of cyclobutyl.
1-(Cyclopropyl)-1H-pyrazole-3,5-diboronic acid pinacol ester: Similar structure but with a cyclopropyl group instead of cyclobutyl.
Uniqueness: 1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is unique due to its cyclobutyl group, which may confer different chemical and biological properties compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
1-cyclobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32B2N2O4/c1-16(2)17(3,4)25-20(24-16)14-12-15(23(22-14)13-10-9-11-13)21-26-18(5,6)19(7,8)27-21/h12-13H,9-11H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXOKFXWDHYZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCC3)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32B2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
